molecular formula C19H21BrN2O B1293335 4'-Bromo-3-(4-methylpiperazinomethyl) benzophenone CAS No. 898788-60-8

4'-Bromo-3-(4-methylpiperazinomethyl) benzophenone

Cat. No.: B1293335
CAS No.: 898788-60-8
M. Wt: 373.3 g/mol
InChI Key: MUCRBHHBAIEJKI-UHFFFAOYSA-N
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Description

4’-Bromo-3-(4-methylpiperazinomethyl) benzophenone is an organic compound with the molecular formula C19H21BrN2O It is a derivative of benzophenone, characterized by the presence of a bromine atom at the 4’ position and a 4-methylpiperazinomethyl group at the 3 position of the benzophenone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4’-Bromo-3-(4-methylpiperazinomethyl) benzophenone typically involves the following steps:

    Piperazine Substitution: The 4-methylpiperazinomethyl group is introduced through a nucleophilic substitution reaction. This involves the reaction of the brominated benzophenone with 4-methylpiperazine in the presence of a base such as potassium carbonate (K2CO3) or sodium hydride (NaH).

Industrial Production Methods

Industrial production of 4’-Bromo-3-(4-methylpiperazinomethyl) benzophenone follows similar synthetic routes but on a larger scale. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

4’-Bromo-3-(4-methylpiperazinomethyl) benzophenone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to produce alcohols or amines.

    Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or sodium borohydride (NaBH4) in methanol.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols or amines.

    Substitution: Corresponding substituted benzophenone derivatives.

Scientific Research Applications

4’-Bromo-3-(4-methylpiperazinomethyl) benzophenone has several scientific research applications:

Mechanism of Action

The mechanism of action of 4’-Bromo-3-(4-methylpiperazinomethyl) benzophenone involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. In medicinal chemistry, it is often designed to interact with neurotransmitter receptors or ion channels, thereby influencing neuronal signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-3-fluoro-3’-(4-methylpiperazinomethyl) benzophenone
  • 4-Bromo-4’-(4-methylpiperazinomethyl) benzophenone

Uniqueness

4’-Bromo-3-(4-methylpiperazinomethyl) benzophenone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 4-methylpiperazinomethyl group enhances its solubility and bioavailability, making it a valuable intermediate in drug synthesis and material science applications.

Properties

IUPAC Name

(4-bromophenyl)-[3-[(4-methylpiperazin-1-yl)methyl]phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21BrN2O/c1-21-9-11-22(12-10-21)14-15-3-2-4-17(13-15)19(23)16-5-7-18(20)8-6-16/h2-8,13H,9-12,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUCRBHHBAIEJKI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)CC2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10643422
Record name (4-Bromophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

373.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

898788-60-8
Record name Methanone, (4-bromophenyl)[3-[(4-methyl-1-piperazinyl)methyl]phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=898788-60-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (4-Bromophenyl){3-[(4-methylpiperazin-1-yl)methyl]phenyl}methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10643422
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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